N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine
Overview
Description
N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a naphthalene moiety through an amine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine typically involves the following steps:
Amination: The brominated phenyl compound is then reacted with naphthalen-2-amine under conditions that promote nucleophilic substitution. This can be facilitated by using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert nitro groups to amines or reduce carbonyl compounds to alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the aromatic rings facilitate binding to hydrophobic pockets in proteins, leading to inhibition or activation of enzymatic activity. The compound may also participate in electron transfer processes, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-N-phenylnaphthalen-2-amine: Similar structure with a chlorine atom instead of bromine.
N-(4-Methylphenyl)-N-phenylnaphthalen-2-amine: Contains a methyl group instead of bromine.
N-(4-Fluorophenyl)-N-phenylnaphthalen-2-amine: Contains a fluorine atom instead of bromine.
Uniqueness
N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This influences its reactivity and binding affinity in chemical and biological systems, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(4-bromophenyl)-N-phenylnaphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN/c23-19-11-14-21(15-12-19)24(20-8-2-1-3-9-20)22-13-10-17-6-4-5-7-18(17)16-22/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGFXTRZOVCMTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630416 | |
Record name | N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204065-88-3 | |
Record name | N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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